Ethyl urocanate

Photoprotection UV spectroscopy Sunscreen formulation

Ethyl urocanate (CAS 27538-35-8), systematically named ethyl (2E)-3-(1H-imidazol-5-yl)prop-2-enoate, is the ethyl ester derivative of urocanic acid—a naturally occurring intermediate in the L-histidine catabolic pathway. With molecular formula C₈H₁₀N₂O₂ and a monoisotopic mass of 166.074 Da, it belongs to the imidazole-acrylate ester family and functions as a UV-B-absorbing chromophore.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 27538-35-8
Cat. No. B1604955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl urocanate
CAS27538-35-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CN=CN1
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+
InChIKeyHPMLGOFBKNGJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Urocanate (CAS 27538-35-8): Physicochemical Identity and Class Positioning for Informed Procurement


Ethyl urocanate (CAS 27538-35-8), systematically named ethyl (2E)-3-(1H-imidazol-5-yl)prop-2-enoate, is the ethyl ester derivative of urocanic acid—a naturally occurring intermediate in the L-histidine catabolic pathway . With molecular formula C₈H₁₀N₂O₂ and a monoisotopic mass of 166.074 Da, it belongs to the imidazole-acrylate ester family and functions as a UV-B-absorbing chromophore . Unlike its parent free acid, the ethyl ester modification confers distinct solubility, photophysical, and biological properties that differentiate it from other urocanate esters (methyl, isobutyl, allyl) and the free acid itself, making compound-specific procurement decisions critical for reproducible research outcomes [1].

UV-B chromophore for photoprotection and sunscreen formulation studies

Organic-solvent-soluble ester for oil-phase or non-aqueous incorporation workflows

Photochemical [2+2] dimerization substrate for diastereomer mixture synthesis studies

Why Urocanic Acid or Other Urocanate Esters Cannot Functionally Substitute for Ethyl Urocanate in Research and Formulation


Within the urocanate ester series, seemingly minor structural modifications—a methyl vs. ethyl vs. allyl ester group—produce quantifiable divergences in UV absorption wavelength, organic/aqueous partitioning, photochemical dimerization stereoselectivity, and in vivo anti-inflammatory effect profiles [1][2]. Urocanic acid (the free acid) exhibits a λmax near 270 nm and retains partial water solubility, whereas ethyl urocanate absorbs at longer wavelengths and is water-insoluble, altering both photoprotective efficacy and formulation compatibility [1]. In a murine DSS-induced colitis model, ethyl ester derivatives selectively reduced the colon weight-to-length ratio (P < 0.05 vs. positive control) while the corresponding imidazole free acids preferentially reduced fibrosis—demonstrating that esterification does not merely modulate potency but redirects the therapeutic target profile [2]. These compound-specific structure–activity relationships mean that substituting ethyl urocanate with urocanic acid, methyl urocanate, or isobutyl urocanate will yield non-equivalent experimental or product performance outcomes.

UV absorption profile

Ethyl ester absorbs at longer wavelengths than urocanic acid; substituting the free acid may shift photoprotection endpoint coverage in UV-B/UV-A studies.

Solubility and formulation compatibility

Water-insoluble ester vs. slightly water-soluble free acid: direct substitution alters phase distribution and solvent selection, affecting assay or formulation design.

Synthetic diastereomer outcome

Photochemical dimerization yields a 2:1 diastereomer mixture for ethyl urocanate but a single stereoisomer for allyl urocanate; product profiles are not interchangeable.

In vivo model-response endpoints

Ethyl esters reduced edema-related colon weight/length endpoint in colitis model, while imidazole free acids reduced fibrosis endpoint—different pharmacodynamic readouts preclude direct substitution.

Quantitative Differential Evidence: Ethyl Urocanate vs. Closest Analogs and Alternatives


UV Absorption Red-Shift Relative to Urocanic Acid Free Acid

Ethyl urocanate absorbs ultraviolet light at a longer wavelength than the free urocanic acid, conferring superior shielding against the most chemically damaging portion of the solar UV spectrum [1]. While urocanic acid exhibits its absorption maximum (λmax) in the range of 267–280 nm depending on solvent pH and polarity (with a reported λmax of ~258 nm in water), ethyl urocanate displays a bathochromically shifted absorption profile [2]. The esterification-induced red-shift means that ethyl urocanate covers a broader and more biologically relevant portion of the UV-B region, enhancing its practical utility as a photoprotective chromophore [1].

UV Red-Shift
Class-level inference
Directional bathochromic shift relative to urocanic acid (λmax ~258 nm in water); precise Δλ not numerically reported
Extended UV-B/UV-A boundary absorbance may support broader photoprotection screening
Head-to-head λmax comparison not available; solvent system context missing
Photoprotection UV spectroscopy Sunscreen formulation

Solubility and Lipophilicity Differentiation vs. Urocanic Acid for Formulation Design

Esterification of urocanic acid to ethyl urocanate fundamentally alters its solubility profile and lipophilicity, directly impacting formulation strategy. Ethyl urocanate is insoluble in water but freely soluble in common organic solvents including ethanol, benzene, toluene, pyridine, THF, and DMF [1]. In contrast, urocanic acid is slightly soluble in water and insoluble in ethanol . The computed octanol–water partition coefficient (LogP) further quantifies this shift: ethyl urocanate LogP = 0.31 (ACD/LogP) or 0.91 (KowWin estimate), compared to urocanic acid LogP values reported between −0.187 and 0.01 across authoritative databases .

LogP Shift
Data to verify
Ethyl urocanate LogP 0.31–0.91 vs. urocanic acid −0.19–0.01; ~0.5–1.1 log unit increase
10×+ higher octanol partitioning directs formulation to organic/oil phases
Predicted LogP; experimental confirmation recommended for critical formulation work
Formulation science Partition coefficient Drug delivery

Photochemical Dimerization Stereoselectivity vs. Allyl Urocanate

Under photochemical dimerization conditions (mercury lamp irradiation in acetonitrile with benzophenone sensitizer), ethyl and methyl urocanate produce a 2:1 mixture of two diastereomeric cyclobutane dimers—specifically, c-3,t-4-di(1H-imidazol-4-yl)cyclobutane-r-1,t-2-dicarboxylate (major) and t-3,c-4-di(1H-imidazol-4-yl)cyclobutane-r-1,t-2-dicarboxylate (minor) [1]. In stark contrast, allyl urocanate yields exclusively the c-3,t-4 stereoisomer in high yield under identical conditions [1]. This differential stereochemical outcome is attributed to frontier orbital interactions and thermodynamic product stability (ΔHf) [1].

Dimer Stereoselectivity
Head-to-head
Ethyl: 2 diastereomers (c-3,t-4 / t-3,c-4, ~2:1) vs. allyl: single c-3,t-4 isomer (>95% selectivity)
Product distribution dictates purification strategy for synthetic chemistry workflows
Mercury lamp/benzophenone conditions; acetonitrile solvent
Photochemistry Synthetic chemistry Dimerization

Anti-inflammatory Target Profile Differentiation vs. Imidazole Free Acids in In Vivo IBD Model

In a dextran sodium sulfate (DSS)-induced murine colitis model, ethyl urocanate derivatives (administered as a combination of two ethyl esters) and the corresponding imidazole free acids were tested head-to-head for anti-inflammatory efficacy [1]. The ethyl ester combination produced a statistically significant reduction in colon weight-to-length ratio compared to the positive control group (P < 0.05, Mann–Whitney t-test), a parameter indicative of reduced colonic edema and inflammation [1]. Conversely, the imidazole free acid combination significantly reduced fibrosis (P < 0.05) and total histological score, effects not observed with the ethyl esters [1]. Neutrophil infiltration was substantially reduced by both compound classes (semiquantitative score: +++ for positive control reduced to + for both treatment groups) [1].

Colitis Endpoint Profile
Head-to-head
Ethyl esters: reduced colon weight/length (P
Model-response endpoints diverge: edema vs. fibrosis reduction in DSS colitis
Female C57Bl/6 mice, oral administration; histological scoring with Ly-6B.2 staining
IMS vs. HPLC Speed
Head-to-head
IMS: 26 ms per run; HPLC: ~15 min. Compound-specific ESI voltage: ethyl urocanate 3505 V vs. urocanic acid 2487 V
IMS enables high-throughput cosmetic QC screening; voltage differential confirms identity in complex matrices
Positive ion ESI-IMS, drift tube 8000 V, 180 °C; validated for emulsion/water/shampoo/powder/lipstick matrices
Anti-inflammatory Inflammatory bowel disease Drug discovery

Ion Mobility Spectrometry (IMS) Detection Specificity and Throughput vs. HPLC for Cosmetic Quality Control

A Chinese patent (CN105842328B) discloses a rapid IMS-based method for simultaneous detection of urocanic acid and its ethyl ester in cosmetics, achieving complete analysis within 26 ms migration spectrum width [1]. The method employs differential electrospray ionization voltages—2487 V for urocanic acid and 3505 V for ethyl urocanate—enabling unambiguous compound identification through voltage-specific ionization [1]. This represents an approximately 35,000-fold reduction in analysis time compared to conventional HPLC methods, which require ~15 minutes per run for the same analytes [2]. The IMS method operates at ion source temperature 180 °C, drift tube voltage 8000 V, and ion mobility gas flow rate 1.0 L/min, and is validated for乳液类, 水剂类, 香波类, 散粉类, and 唇膏类 cosmetic matrices [1].

IMS vs. HPLC Speed
Head-to-head
IMS: 26 ms per run; HPLC: ~15 min. Compound-specific ESI voltage: ethyl urocanate 3505 V vs. urocanic acid 2487 V
IMS enables high-throughput cosmetic QC screening; voltage differential confirms identity in complex matrices
Positive ion ESI-IMS, drift tube 8000 V, 180 °C; validated for emulsion/water/shampoo/powder/lipstick matrices
Analytical chemistry Quality control Ion mobility spectrometry

Procurement-Driven Application Scenarios for Ethyl Urocanate Based on Verified Differential Evidence


Photoprotection Research and Nature-Inspired UV Filter Development

Ethyl urocanate's bathochromically shifted UV absorption relative to urocanic acid [1] makes it the preferred chromophore for next-generation sunscreen research where broader UV-B/UV-A boundary coverage is desired. Its water insolubility and solubility in organic solvents (ethanol, THF, DMF) [1] further enable incorporation into oil-phase sunscreen formulations that are incompatible with the water-soluble free acid. Researchers designing photostable UV filters should note that the ethyl ester's photochemical behavior—including dimerization to a 2:1 diastereomer mixture under photosensitized conditions [2]—differs mechanistically from other urocanate esters, impacting both efficacy and photodegradation pathway analysis.

Anti-Inflammatory Drug Discovery Targeting Inflammatory Bowel Disease (IBD)

The in vivo demonstration that ethyl urocanate derivatives selectively reduce colon weight-to-length ratio (a measure of edema/inflammation) in DSS-induced colitis, with a statistically significant effect (P < 0.05) not achieved by the parent imidazole free acids on this parameter [3], positions ethyl urocanate as a scaffold for developing anti-edematous IBD therapeutics. Conversely, research programs targeting fibrosis should select the free imidazole acids instead. This bifurcated therapeutic profile, established in the same study under identical experimental conditions, provides clear compound selection criteria for preclinical IBD pharmacology.

High-Throughput Cosmetic Quality Control and Regulatory Compliance Testing

For cosmetic manufacturers and contract testing laboratories requiring rapid detection of urocanic acid and ethyl urocanate in sunscreen products, the IMS method (CN105842328B) offers a 35,000-fold throughput advantage over conventional HPLC (26 ms vs. 15 min) while providing compound-specific identification via differential electrospray ionization voltages (urocanic acid: 2487 V; ethyl urocanate: 3505 V) [4]. This analytical differentiation is particularly relevant given the regulatory prohibition of both urocanic acid and its ethyl ester in cosmetic products within the European Union (Annex II/418) [5], necessitating sensitive and specific detection methods for enforcement testing across multiple cosmetic matrices including emulsions, aqueous formulations, shampoos, loose powders, and lipsticks [4].

Photochemical Synthesis Using Urocanate Esters as Dimerization Substrates

Synthetic chemistry programs employing photochemical [2+2] cycloaddition should select ethyl urocanate when access to both c-3,t-4 and t-3,c-4 cyclobutane diastereomers is desired, as it reliably produces a 2:1 product mixture under benzophenone-sensitized mercury lamp irradiation [2]. In contrast, allyl urocanate is the substrate of choice when stereochemical purity is paramount, as it yields only the c-3,t-4 diastereomer under identical conditions [2]. This product distribution difference, attributed to frontier orbital control and thermodynamic stability, makes compound-specific procurement essential for predictable synthetic outcomes.

Application
Selection Property
Validation Focus
Photoprotection and sunscreen filter research
Red-shifted UV absorption profile
UV-B/UV-A boundary coverage and photostability in oil-phase formulations
Colitis model pharmacology (edema endpoint)
Ester-dependent colon weight/length reduction
DSS-induced colitis model; confirm distinction from free-acid fibrosis endpoint
Cosmetic QC/regulatory enforcement screening
IMS compound-specific ionization voltage (3505 V) and ms-level throughput
Method validation in multiple cosmetic matrices; detection of prohibited ethyl urocanate
Photochemical [2+2] cycloaddition synthesis
2:1 diastereomer mixture under photosensitized conditions
Diastereomer ratio consistency and separation protocol for synthetic building block preparation
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